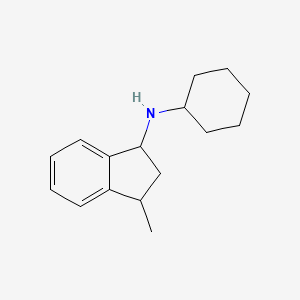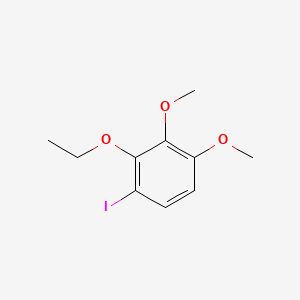
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of tetracycline, a broad-spectrum antibiotic produced by Streptomyces bacteria . It is known for its potent antibacterial properties and is used in the treatment of various infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate involves several steps. One common method includes the fermentation of Streptomyces bacteria to produce tetracycline, followed by chemical modifications to obtain the desired compound . The reaction conditions typically involve the use of glacial acetic acid, hydrochloric acid, and acetone under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the compound’s purity. The use of bioreactors and continuous fermentation processes are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Applications De Recherche Scientifique
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Applied in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracycline: The parent compound with similar antibacterial properties.
Oxytetracycline: Another derivative with slightly different chemical properties.
Doxycycline: A more stable and potent derivative used in various medical applications
Uniqueness
Disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate is unique due to its specific chemical structure, which provides enhanced stability and efficacy compared to its analogs. Its ability to undergo various chemical modifications makes it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C22H26N2Na2O11 |
|---|---|
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
disodium;(6S,12aR)-2-carbamoyl-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-5,6-diolate;dihydrate |
InChI |
InChI=1S/C22H22N2O9.2Na.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;;;/h4-6,12-14,17,25-26,30,33H,1-3H3,(H2,23,31);;;2*1H2/q-2;2*+1;;/t12?,13?,14?,17?,21-,22+;;;;/m1..../s1 |
Clé InChI |
NSCFTLJQJHGVOC-WNCROWFDSA-N |
SMILES isomérique |
C[C@@]1(C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
SMILES canonique |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)[O-])[O-].O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



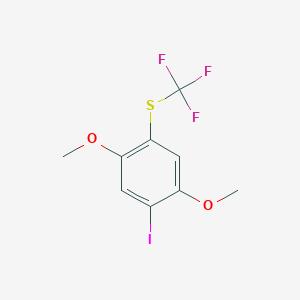

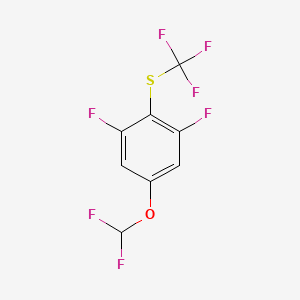
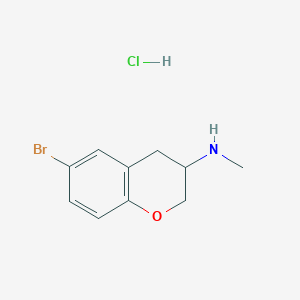
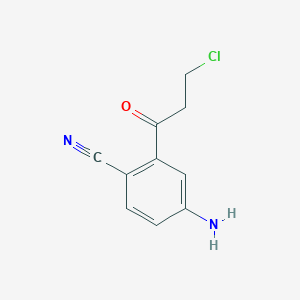
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
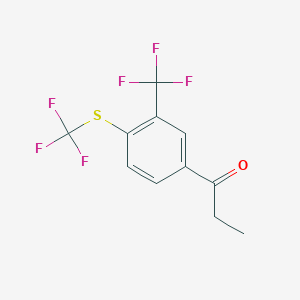


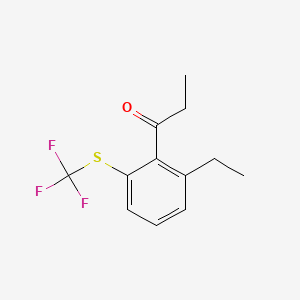
![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
